Methyl 3-amino-6-(furan-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate
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Overview
Description
Methyl 3-amino-6-(furan-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate is a complex organic compound that features a trifluoromethyl group, a furan ring, and a thieno[2,3-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-6-(furan-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the trifluoromethylation of carbon-centered radical intermediates . The reaction conditions often require the use of specific catalysts and reagents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-6-(furan-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
Methyl 3-amino-6-(furan-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug discovery and development.
Industry: The compound’s unique properties make it valuable in the production of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 3-amino-6-(furan-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate
- Methyl 3-amino-6-(furan-2-yl)thieno[2,3-b]pyridine-2-carboxylate
Uniqueness
Methyl 3-amino-6-(furan-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate is unique due to the presence of both the furan ring and the trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Biological Activity
Methyl 3-amino-6-(furan-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores the compound's biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound is characterized by:
- Thieno[2,3-b]pyridine core : This bicyclic structure contributes to its unique reactivity and biological interactions.
- Trifluoromethyl group : Enhances lipophilicity and may improve binding affinity to biological targets.
- Furan moiety : Imparts additional reactivity and potential for interactions with various biomolecules.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits notable antimicrobial activity . The mechanism of action may involve the inhibition of specific enzymes or disruption of bacterial cell walls. Comparative studies with similar compounds have shown that variations in substituents significantly affect their antimicrobial efficacy.
Compound | Antimicrobial Activity | Mechanism of Action |
---|---|---|
This compound | Moderate | Enzyme inhibition |
Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate | High | Cell wall disruption |
3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylic acid | Low | Unknown |
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies, particularly against triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and MDA-MB-468. Notably:
-
Cell Viability Studies : The compound demonstrated cytotoxic effects at concentrations as low as 13 µM, significantly reducing viable cell numbers after 48 hours of treatment.
- Cell Lines Tested :
- MDA-MB-231
- MDA-MB-468
- Non-tumorigenic MCF-12A (showed minimal toxicity)
- Cell Lines Tested :
-
Mechanism of Action : The compound appears to interfere with the cell cycle, increasing the proportion of cells in the G0/G1 phase while decreasing those in the S phase, suggesting a halt in proliferation rather than inducing apoptosis.
Study Parameters Results GI50 Concentration (MDA-MB-231) 13 µM Cell Cycle Analysis Increased G0/G1 phase; decreased S phase Apoptosis Markers (PARP, Caspase-3) No significant changes observed
Study 1: In Vitro Efficacy Against TNBC
A study conducted by researchers evaluated the cytotoxicity of methyl 3-amino derivatives against TNBC cell lines. The results indicated that the compound effectively reduced cell proliferation and viability without significantly affecting non-tumorigenic cells. This selectivity suggests potential for therapeutic applications with reduced side effects.
Study 2: Metabolic Profiling
In another investigation, metabolic profiling revealed that treatment with the compound altered key metabolic pathways involved in glycolysis and gluconeogenesis. This indicates that the compound may exert its effects not only through direct cytotoxicity but also by modulating cellular metabolism.
Properties
Molecular Formula |
C14H9F3N2O3S |
---|---|
Molecular Weight |
342.29 g/mol |
IUPAC Name |
methyl 3-amino-6-(furan-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C14H9F3N2O3S/c1-21-13(20)11-10(18)9-6(14(15,16)17)5-7(19-12(9)23-11)8-3-2-4-22-8/h2-5H,18H2,1H3 |
InChI Key |
NAZFGKQJEWMYFX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)N=C(C=C2C(F)(F)F)C3=CC=CO3)N |
Origin of Product |
United States |
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